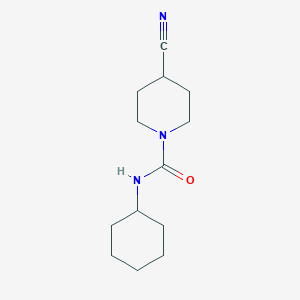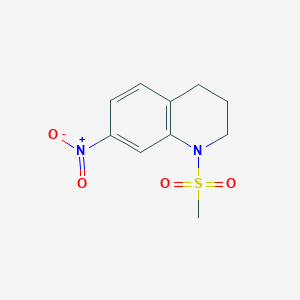
4-cyano-N-cyclohexylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-cyclohexylpiperidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyano group, and a cyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-cyclohexylpiperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of cyclohexylamine with a suitable cyano-containing compound under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-N-cyclohexylpiperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-cyano-N-cyclohexylpiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its cyano group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease processes.
Industry: In industry, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its unique properties may contribute to the creation of innovative products.
Mécanisme D'action
The mechanism by which 4-cyano-N-cyclohexylpiperidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
N-cyclohexylpiperidine-1-carboxamide: Lacks the cyano group, resulting in different chemical properties and reactivity.
4-cyano-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of cyclohexyl, leading to variations in biological activity and solubility.
Uniqueness: 4-Cyano-N-cyclohexylpiperidine-1-carboxamide stands out due to its combination of the cyano group and cyclohexyl moiety, which can influence its chemical behavior and potential applications. This unique structure may offer advantages in specific reactions or biological interactions compared to similar compounds.
Propriétés
IUPAC Name |
4-cyano-N-cyclohexylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-10-11-6-8-16(9-7-11)13(17)15-12-4-2-1-3-5-12/h11-12H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZGKKUMQDCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-fluorophenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7851616.png)
![2-[2-(4-methoxyphenoxy)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7851619.png)

![N-[4-cyano-2-(4-methylquinolin-2-yl)pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B7851638.png)
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzoic acid](/img/structure/B7851645.png)









